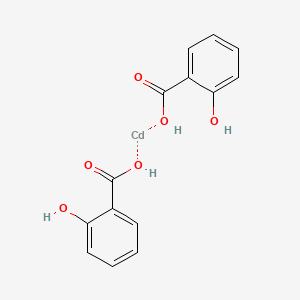
Salicylsaures Cadmium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Salicylsaures Cadmium can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with salicylic acid in an aqueous solution. The reaction typically involves dissolving cadmium salts in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of cadmium salicylate precipitate, which can be filtered and dried.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mechanochemical synthesis, where cadmium acetate and sodium salicylate are milled together to produce the compound. This method is advantageous due to its simplicity, cost-effectiveness, and reduced environmental impact .
化学反应分析
Types of Reactions: Salicylsaures Cadmium undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: this compound can participate in substitution reactions where the salicylate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium halides or other cadmium-organic compounds.
科学研究应用
Salicylsaures Cadmium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cadmium-based pigments and coatings.
作用机制
The mechanism by which Salicylsaures Cadmium exerts its effects involves several molecular targets and pathways:
Cadmium Uptake and Transport: The compound affects the uptake and transport of cadmium in plants, reducing its toxicity by promoting the retention of cadmium in roots and mitigating oxidative stress.
Antioxidant Defense: Salicylic acid in the compound enhances the antioxidant defense system in plants, reducing the damage caused by reactive oxygen species.
相似化合物的比较
Salicylsaures Cadmium can be compared with other cadmium-organic compounds, such as:
Cadmium Acetate: Used in similar applications but lacks the antioxidant properties of salicylic acid.
Cadmium Nitrate: Another cadmium salt with different solubility and reactivity characteristics.
Cadmium Chloride: Commonly used in laboratory settings but more toxic compared to cadmium salicylate.
Uniqueness: this compound is unique due to the presence of salicylic acid, which imparts additional properties such as enhanced antioxidant defense and reduced cadmium toxicity in biological systems .
属性
分子式 |
C14H12CdO6 |
|---|---|
分子量 |
388.65 g/mol |
IUPAC 名称 |
cadmium;2-hydroxybenzoic acid |
InChI |
InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
InChI 键 |
CLBCOYYHHYIGQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















